

# 3-Bromodihydro-2H-pyran-4(3H)-one CAS number

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## Compound of Interest

**Compound Name:** 3-Bromodihydro-2H-pyran-4(3H)-one

**Cat. No.:** B1291664

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## An In-depth Technical Guide to 3-Bromodihydro-2H-pyran-4(3H)-one

This technical guide provides a comprehensive overview of **3-Bromodihydro-2H-pyran-4(3H)-one**, a halogenated heterocyclic ketone of interest to researchers, scientists, and professionals in drug development. This document covers its chemical identity, synthesis, spectroscopic characterization, and potential applications as a versatile building block in medicinal chemistry.

## Chemical and Physical Properties

**3-Bromodihydro-2H-pyran-4(3H)-one**, also known as 3-bromotetrahydropyran-4-one, is a key intermediate in organic synthesis. Its bifunctional nature, possessing both a ketone and an alkyl bromide, allows for a wide range of chemical transformations.

Property	Value
CAS Number	98021-79-5
Molecular Formula	C <sub>5</sub> H <sub>7</sub> BrO <sub>2</sub>
Molecular Weight	179.01 g/mol
IUPAC Name	3-bromooxan-4-one
Synonyms	3-Bromotetrahydro-4H-pyran-4-one, 3-bromodihydro-2H-pyran-4(3H)-one

## Synthesis of 3-Bromodihydro-2H-pyran-4(3H)-one

The synthesis of **3-Bromodihydro-2H-pyran-4(3H)-one** can be achieved through the  $\alpha$ -bromination of the parent ketone, tetrahydropyran-4-one. This reaction is a common transformation in organic synthesis.

### Experimental Protocol: $\alpha$ -Bromination of Tetrahydropyran-4-one

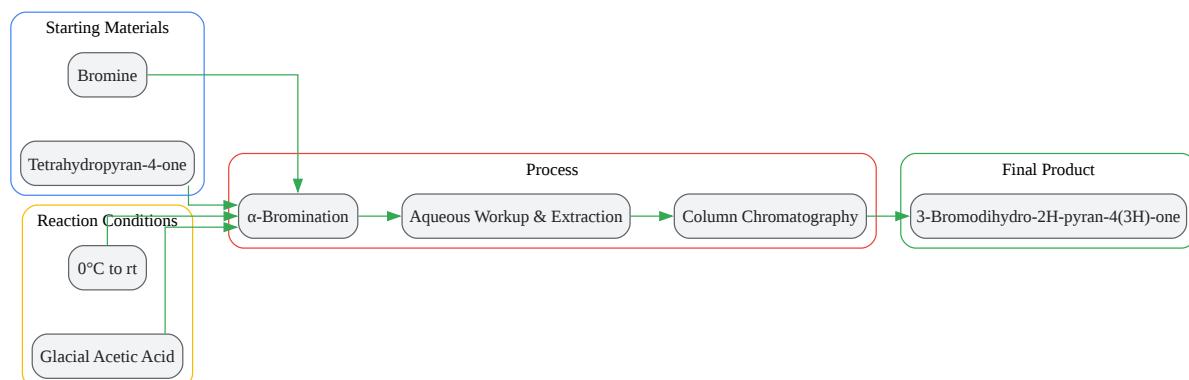
#### Materials:

- Tetrahydropyran-4-one
- Bromine ( $\text{Br}_2$ )
- Acetic acid (glacial)
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

#### Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve tetrahydropyran-4-one (1.0 eq) in glacial acetic acid.
- Cool the solution to 0 °C using an ice bath.
- Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise to the stirred solution. The color of the bromine should dissipate upon addition.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

- Carefully pour the reaction mixture into a separatory funnel containing ice-cold water and dichloromethane.
- Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (until effervescence ceases), and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **3-Bromodihydro-2H-pyran-4(3H)-one**.
- The crude product can be further purified by column chromatography on silica gel.



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### Synthetic Workflow for **3-Bromodihydro-2H-pyran-4(3H)-one**

## Spectroscopic Data and Characterization

Due to the limited availability of published experimental spectra for **3-Bromodihydro-2H-pyran-4(3H)-one**, the following data is predicted based on the analysis of structurally similar

compounds, such as 3-chloro-tetrahydro-pyran-4-one and other brominated ketones.

## Predicted Spectroscopic Data

Technique	Predicted Data
$^1\text{H}$ NMR ( $\text{CDCl}_3$ , 400 MHz)	$\delta$ (ppm): 4.6-4.8 (dd, 1H, H-3), 4.1-4.3 (m, 2H, H-2), 3.9-4.1 (m, 2H, H-6), 2.6-2.9 (m, 2H, H-5)
$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ , 100 MHz)	$\delta$ (ppm): ~200 (C=O, C-4), ~70 (C-2), ~68 (C-6), ~50 (C-3), ~45 (C-5)
IR (neat)	$\nu$ ( $\text{cm}^{-1}$ ): ~2900 (C-H stretch), ~1725 (C=O stretch), ~1100 (C-O-C stretch), ~650 (C-Br stretch)
Mass Spec. (EI)	m/z: 178/180 ( $\text{M}^+$ , isotopic pattern for Br), fragments corresponding to loss of Br, CO, and other ring fragments.

## Experimental Protocols for Spectroscopic Analysis

### Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- Acquisition: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 400 MHz spectrometer.

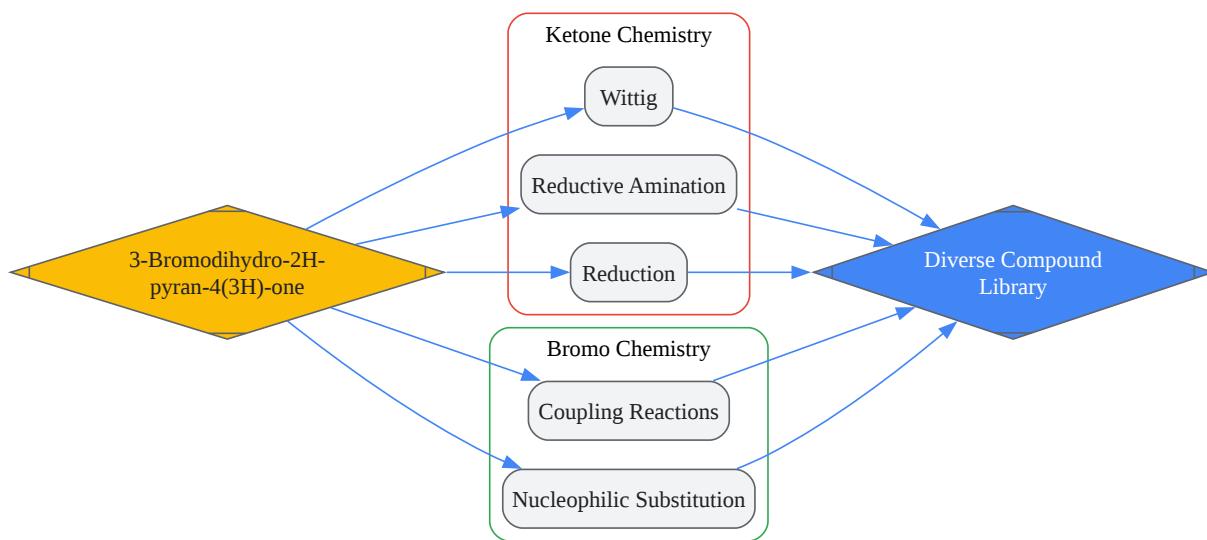
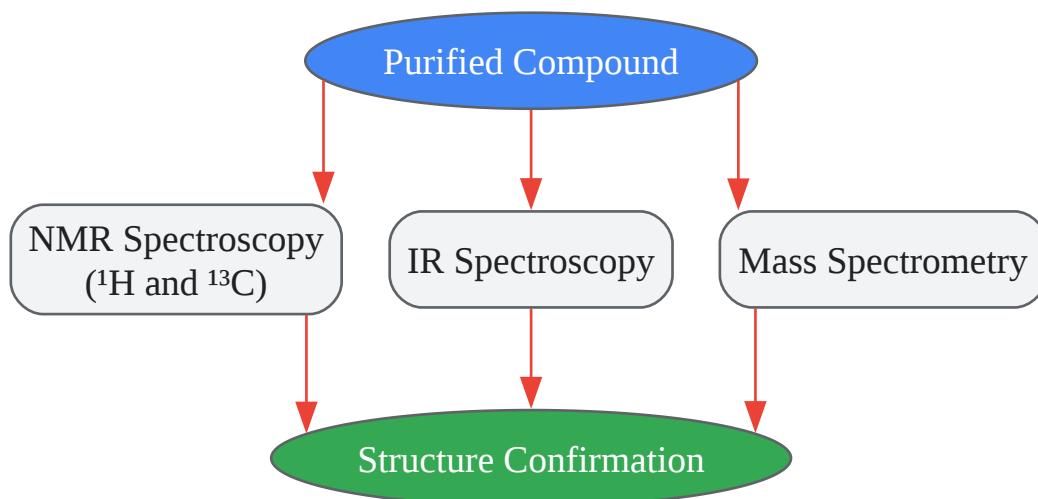
### Infrared (IR) Spectroscopy:

- Sample Preparation: Place a drop of the neat liquid sample between two NaCl or KBr plates.
- Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

### Mass Spectrometry (MS):

- Sample Introduction: Introduce the sample via direct infusion or through a gas chromatograph (GC-MS).

- Ionization: Use Electron Ionization (EI) at 70 eV.
- Analysis: Analyze the resulting mass-to-charge ratios and fragmentation patterns.



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